(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-11-7-4-5-10-14(11)23-17(19)18-16(20)15-12(21-2)8-6-9-13(15)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCZWUQDCFPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2,6-dimethoxybenzoyl chloride with 3-methyl-2-aminobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can also be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, causing damage that prevents cancer cells from replicating.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: Cyclohexadienone derivatives (e.g., 4c) exhibit higher melting points (~180°C) compared to benzamide-thiazole hybrids, likely due to increased rigidity . Quinolinium hybrids (e.g., Compound 1) show enhanced antibacterial activity, attributed to the cationic charge improving membrane penetration .
Substituent Effects :
Insights:
- Alkyl-substituted analogs (e.g., 5p) demonstrate that hydrophobic groups enhance anticancer activity, a strategy applicable to optimizing the target compound .
Spectral and Analytical Data
- IR Spectroscopy : Thiazole-amide hybrids consistently show C=O stretches near 1690 cm⁻¹, while thiadiazole derivatives (e.g., 4g) exhibit split peaks due to dual carbonyl groups .
- ¹H NMR : Methoxy groups in the target compound resonate at δ 3.8–4.0, distinct from alkyl chains (δ 0.8–1.6 in 5p) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 392 for 4g) confirm stability under MS conditions, critical for structural validation .
Q & A
Q. What are the key synthetic routes for (E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The compound is synthesized via condensation between a substituted benzothiazole amine and a benzoyl chloride derivative. For example, analogous benzothiazole derivatives are prepared by reacting 3-methyl-2-aminobenzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. What functional groups dominate its reactivity?
The benzamide moiety (C=O, NH), 2,6-dimethoxy substituents (electron-donating groups), and the thiazole-ylidene system (conjugated π-system) drive reactivity. Methoxy groups enhance solubility and influence electronic properties, while the thiazole ring participates in π-π stacking in biological systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Temperature : 60–80°C balances kinetics and side-reaction suppression.
- Catalysis : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in analogous compounds . Statistical tools like Design of Experiments (DoE) can systematically optimize these factors .
Q. How do structural modifications influence bioactivity in structure-activity relationship (SAR) studies?
Substitutions on the benzamide (e.g., halogens, methyl groups) or thiazole ring (e.g., alkyl chains, sulfonyl groups) alter target affinity. For example:
- Methoxy groups : Increase hydrophilicity and binding to polar enzyme pockets.
- Thiazole modifications : Bromine at position 6 (as in ) enhances electrophilic reactivity for covalent inhibitor design. Comparative assays (e.g., IC50 against kinase targets) and molecular docking validate SAR hypotheses .
Q. How can contradictory data across studies (e.g., binding affinity disparities) be resolved?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurity interference. Mitigation strategies:
- Standardized protocols : Use identical buffer systems and cell lines.
- Orthogonal assays : Validate binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Batch analysis : Ensure compound purity via HPLC-MS .
Q. What reaction pathways dominate under oxidative or reductive conditions?
- Oxidation : The thiazole ring may undergo epoxidation or sulfoxide formation (e.g., with H₂O₂).
- Reduction : NaBH₄ selectively reduces the imine bond in the ylidene system, altering conjugation. Reaction outcomes are probed via LC-MS and kinetic studies .
Q. What mechanistic insights exist for its interaction with biological targets?
The compound likely inhibits kinases or proteases via competitive binding at ATP or catalytic sites. Evidence from analogous derivatives shows:
- Hydrogen bonding : Methoxy groups interact with Ser/Thr residues.
- π-Stacking : The thiazole ring engages aromatic side chains (e.g., Tyr). Mechanism validation requires mutagenesis studies and X-ray crystallography .
Q. How do computational methods (e.g., molecular dynamics) predict its pharmacokinetics?
Molecular dynamics (MD) simulations model:
- Solubility : LogP values (~2.5) predict moderate membrane permeability.
- Metabolic stability : Cytochrome P450 interactions are assessed via docking.
- Binding free energy : MM-GBSA calculations estimate target affinity. Experimental validation via hepatic microsome assays is critical .
Q. What strategies stabilize the compound under physiological conditions?
Degradation pathways (hydrolysis, oxidation) are minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
